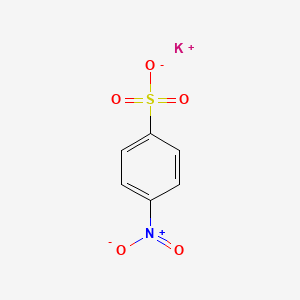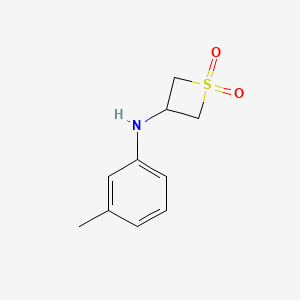
3-(m-Tolylamino)thietane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(m-Tolylamino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thietane, a four-membered ring structure containing sulfur The compound is characterized by the presence of a tolylamino group attached to the thietane ring, which is further oxidized to form a 1,1-dioxide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolylamino)thietane 1,1-dioxide typically involves the reaction of thietane with m-toluidine under specific conditions. One common method includes the oxidation of thietane using hydrogen peroxide in the presence of a catalyst such as tungstic acid. The reaction is carried out at low temperatures (0-10°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
3-(m-Tolylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the thietane or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as tungstic acid.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane and other reduced forms.
Substitution: A variety of derivatives depending on the electrophile used.
科学研究应用
3-(m-Tolylamino)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(m-Tolylamino)thietane 1,1-dioxide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antidepressant activity is thought to involve modulation of neurotransmitter systems, including serotonin and dopamine pathways .
相似化合物的比较
Similar Compounds
3-Phenylsulfanylthietane 1,1-dioxide: Similar structure but with a phenylsulfanyl group instead of a tolylamino group.
3-Aryloxythietane 1,1-dioxide: Contains an aryloxy group instead of a tolylamino group.
3-Cyanothiete 1,1-dioxide: Contains a cyano group, leading to different reactivity and applications.
Uniqueness
3-(m-Tolylamino)thietane 1,1-dioxide is unique due to the presence of the tolylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-2-4-9(5-8)11-10-6-14(12,13)7-10/h2-5,10-11H,6-7H2,1H3 |
InChI 键 |
ZUKOANVEIMAMQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC2CS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


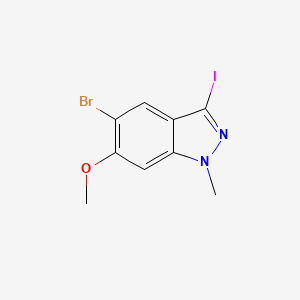
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)

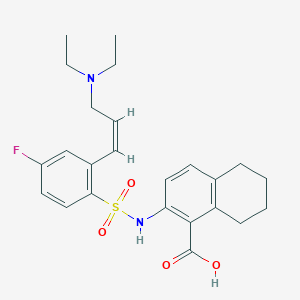

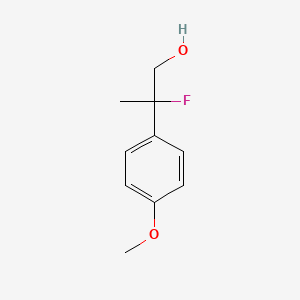
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)

![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)

![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
